

Spectroscopic Data and Analysis of 2,5-Dibromo-3-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromo-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dibromo-3-methylpyridine**, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **2,5-Dibromo-3-methylpyridine** is supported by various spectroscopic techniques. The quantitative data from ^1H NMR and ^{13}C NMR are summarized below.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.22	Doublet (d)	2.4	1H	H-6
7.61	Doublet (d)	2.4	1H	H-4
2.33	Singlet (s)	-	3H	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
148.29	C-6
143.05	C-2
141.15	C-4
137.15	C-3
119.68	C-5
22.06	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

The infrared spectrum of **2,5-Dibromo-3-methylpyridine** has been recorded using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.^[2] The data is available through the Bio-Rad Laboratories, Inc. spectral database.^[2] The spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching vibrations.

Mass Spectrometry (MS)

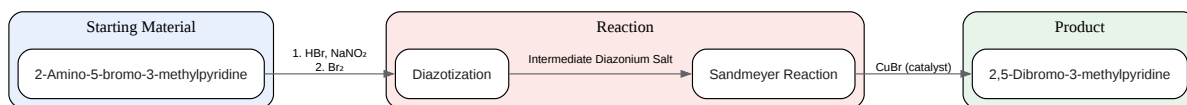
While detailed experimental mass spectra with fragmentation patterns are not readily available in the public domain, the molecular weight of **2,5-Dibromo-3-methylpyridine** is 250.92 g/mol .^[2] High-resolution mass spectrometry would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **2,5-Dibromo-3-methylpyridine** are provided below.

Synthesis of 2,5-Dibromo-3-methylpyridine

A common synthetic route to **2,5-Dibromo-3-methylpyridine** involves the diazotization of 2-amino-5-bromo-3-methylpyridine followed by a Sandmeyer-type reaction.



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Synthesis of **2,5-Dibromo-3-methylpyridine**.

Procedure:

- 2-Amino-5-bromo-3-methylpyridine is suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to a low temperature (typically below 0 °C).
- A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension to form the corresponding diazonium salt.
- Bromine (Br₂) is then added, followed by the introduction of a catalyst such as cuprous bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom.
- The reaction mixture is stirred and allowed to warm to room temperature.
- The product is then extracted, purified, and characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of **2,5-Dibromo-3-methylpyridine** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

- **Data Acquisition:** The prepared sample solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were acquired at room temperature. For ^1H NMR, standard acquisition parameters were used. For ^{13}C NMR, a proton-decoupled sequence was employed to simplify the spectrum.
- **Data Processing:** The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.^[2]

- **Sample Preparation:** A small amount of the solid **2,5-Dibromo-3-methylpyridine** was placed directly onto the ATR crystal.
- **Data Acquisition:** The sample was brought into firm contact with the crystal using a pressure clamp. The IR spectrum was then recorded by co-adding a number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

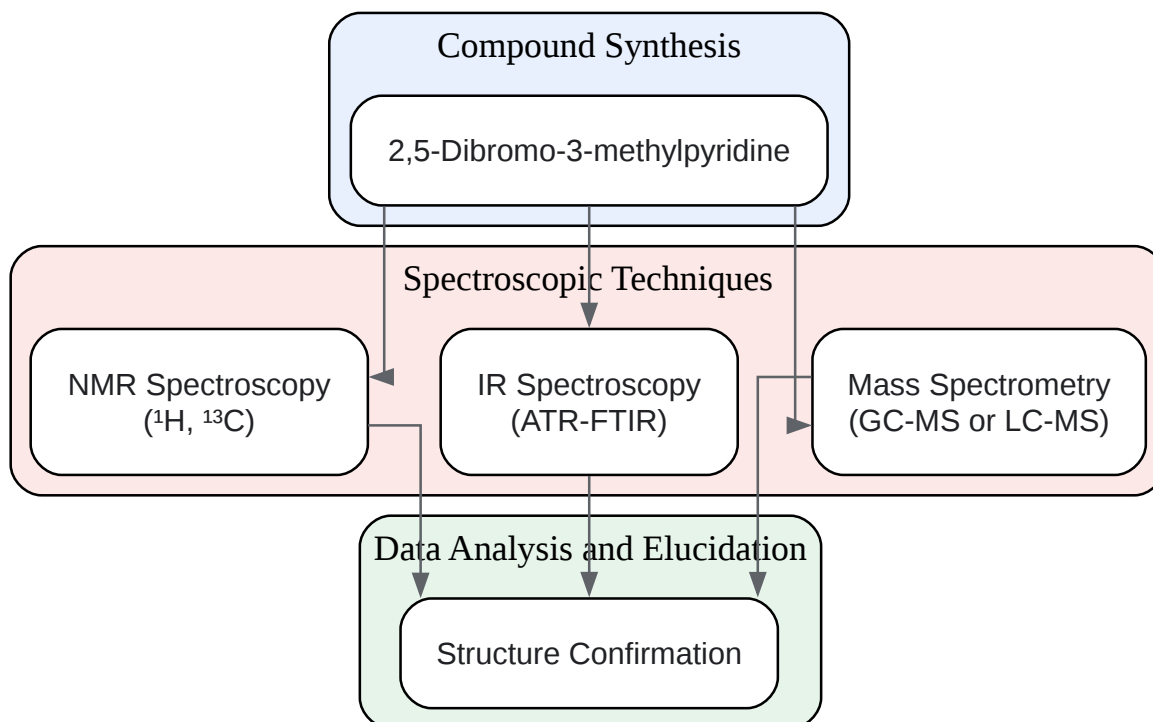
A general protocol for the analysis of a pyridine derivative like **2,5-Dibromo-3-methylpyridine** using a mass spectrometer is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, which would likely cause significant fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which would be more likely to show the molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthesized compound like **2,5-Dibromo-3-methylpyridine** is depicted below.



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General workflow for spectroscopic analysis.

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References

- 1. 2-Bromo-3-methylpyridine | C₆H₆BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromo-3-methylpyridine | C₆H₅Br₂N | CID 817680 - PubChem [pubchem.ncbi.nlm.nih.gov]
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